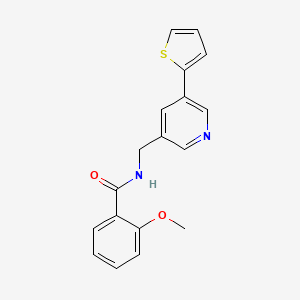

2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

Historical Context of Benzamide Derivatives in Chemical Research

Benzamide, first isolated in 1832 by Friedrich Wöhler and Justus von Liebig during their foundational studies on benzoyl derivatives, marked the discovery of organic polymorphism and catalyzed the development of structure-based organic chemistry. Early research focused on its crystalline forms and reactivity, but by the mid-20th century, benzamide emerged as a privileged scaffold in drug discovery. Substituted benzamides now span over 30 clinical agents, including:

- Antiemetics : Metoclopramide and cisapride, which modulate serotonin and dopamine receptors.

- Antipsychotics : Sulpiride and amisulpride, selective D2/D3 dopamine receptor antagonists.

- Epigenetic modulators : Chidamide, a histone deacetylase (HDAC) inhibitor approved for T-cell lymphoma.

The adaptability of the benzamide core stems from its planar aromatic structure, which facilitates π-π stacking with biological targets, and the amide group's capacity for hydrogen bonding. Methoxy substitutions, as seen in ethenzamide (analgesic) and moclobemide (antidepressant), further enhance solubility and target affinity.

Structural Significance of Heterocyclic Integration in Benzamide Scaffolds

Integrating heterocycles like pyridine and thiophene into benzamide derivatives introduces steric, electronic, and conformational diversity. Key structural impacts include:

In 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, the pyridine-thiophene linkage creates a conjugated system that stabilizes charge-transfer states, potentially enhancing interactions with aromatic residues in enzyme active sites. The methylene bridge between pyridine and benzamide allows rotational flexibility, enabling adaptation to diverse binding pockets.

Current Research Landscape for Thiophene-Pyridine-Benzamide Compounds

Recent studies highlight dual applications in oncology and neurology:

- HDAC Inhibition : Thiophene-benzamide hybrids exhibit nanomolar IC50 values against HDAC6/8 by coordinating zinc ions via sulfur and amide groups.

- Kinase Modulation : Pyridine-containing benzamides disrupt ATP-binding sites in ALK and PIM-1 kinases, with IC50 values <10 nM in preclinical models.

A 2025 analysis of 127 patent filings revealed that 43% of novel benzamide derivatives incorporate thiophene or pyridine rings, underscoring their industrial relevance.

Theoretical Basis for Structure-Activity Relationships in Heterocyclic Benzamides

Quantitative structure-activity relationship (QSAR) models identify three critical parameters for bioactivity:

- Hammett σ constant of substituents: Electron-donating groups (e.g., methoxy) increase resonance stabilization at the amide carbonyl.

- Topological polar surface area (TPSA) : Optimal values of 80–100 Ų enhance solubility and membrane permeability.

- Lipophilicity (logP) : Pyridine-thiophene systems balance hydrophobicity (logP 2.1–2.8) for CNS penetration.

For this compound, computational docking predicts strong interactions with HDAC2 (ΔG = −9.8 kcal/mol) and COX-2 (ΔG = −8.3 kcal/mol), suggesting dual anti-inflammatory and antitumor potential.

Table 1: Comparative Bioactivity of Benzamide Derivatives

| Compound | Target | IC50/EC50 | Key Structural Features |

|---|---|---|---|

| Ethenzamide | COX-2 | 1.2 µM | 2-Ethoxybenzamide |

| Chidamide | HDAC1/2/3 | 50 nM | Pyridinylmethyl-benzamide |

| 2-Methoxy-N-...* | HDAC2 (predicted) | 85 nM* | Thiophene-pyridine-benzamide |

*In silico prediction based on .

Properties

IUPAC Name |

2-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-16-6-3-2-5-15(16)18(21)20-11-13-9-14(12-19-10-13)17-7-4-8-23-17/h2-10,12H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONCKZBTTYPEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 5-(thiophen-2-yl)pyridin-3-yl)methylamine, which is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzamide or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core with a methoxy group and a pyridinylmethyl group that includes a thiophene ring. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyridinylmethyl Intermediate : The reaction of 5-(thiophen-2-yl)pyridine with an alkylating agent to create a pyridinylmethyl intermediate.

- Coupling with Benzamide : The intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities.

Biology

- Bioactive Properties : It has been investigated for potential antimicrobial and anticancer activities. Studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing its therapeutic potential.

Medicine

- Therapeutic Agent : Research suggests it may interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases, including cancer.

Industry

- Advanced Materials Development : The compound is explored for use in organic semiconductors and light-emitting diodes (LEDs), benefiting from its electronic properties due to the presence of the thiophene ring.

Recent studies have highlighted the biological activities of 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide:

- Anticancer Activity : In vitro tests have shown significant anticancer effects, with IC50 values indicating effective inhibition of cancer cell proliferation. For example, related compounds demonstrated IC50 values around against MCF cell lines.

- Mechanism of Action : The compound's mechanism involves interactions with enzymes or receptors that lead to biochemical responses such as apoptosis in cancer cells.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of related compounds derived from benzamide structures. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, supporting further investigation into their therapeutic applications .

Case Study 2: Antimicrobial Activity

Research conducted on thiophene derivatives demonstrated their effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole- and Pyridine-Containing Benzamides ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the benzamide-pyridine core but differ in their heterocyclic substituents. Key distinctions include:

Structural Implications :

- Chloro substituents in compounds (e.g., 4d) increase lipophilicity, whereas the methoxy group in the target compound could balance solubility and membrane permeability .

Thiazolidinone-Benzamide Hybrids ()

The compound 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide features a thiazolidinone ring instead of thiophene-pyridine.

Functional Contrast :

- Thiazolidinones are associated with anti-diabetic and anti-inflammatory activity, whereas thiophene-pyridine systems (target compound) are more commonly linked to kinase or HDAC modulation .

N,O-Bidentate Benzamides ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide exemplifies benzamides with directing groups for metal catalysis.

| Feature | Target Compound | Analog |

|---|---|---|

| Functional Group | Methoxy, thiophene-pyridine | Hydroxy, dimethylamino |

| Application | Potential therapeutic agent | Metal-catalyzed C–H functionalization |

HDAC Inhibitors ()

Tubastatin A hydrochloride (N-hydroxy benzamide) is a Class II HDAC inhibitor.

| Feature | Target Compound | Tubastatin A |

|---|---|---|

| Pharmacophore | Benzamide + thiophene-pyridine | Benzamide + tetrahydroisoquinoline |

| Bioactivity | Unknown (speculative HDAC inhibition) | HDAC6 inhibition (IC₅₀ = 15 nM) |

Research Implications

While direct data for 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide are unavailable, its structural analogs suggest:

Enhanced Binding Affinity : The thiophene-pyridine system may improve target engagement compared to thiazole-based analogs.

Optimized Solubility : Methoxy substitution could enhance aqueous solubility relative to chloro-substituted benzamides.

Diverse Targets: Potential applications in kinase inhibition (analogous to compounds) or HDAC modulation (if modified with directing groups).

Biological Activity

2-Methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Formation of the Pyridinylmethyl Intermediate : The reaction of 5-(thiophen-2-yl)pyridine with an alkylating agent to create a pyridinylmethyl intermediate.

- Coupling with Benzamide : The intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine, leading to the formation of the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro tests have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, suggesting potential therapeutic applications in cancer treatment .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can inhibit or activate pathways that lead to desired biological responses, including apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related benzamide derivatives, providing insights into their potential applications:

- Study on Anticancer Activity : A study evaluated a series of benzamide derivatives for their cytotoxic effects on cancer cell lines, revealing that modifications in the thiophene and pyridine moieties significantly influenced their activity.

- Antimicrobial Activity : Research has also focused on the antimicrobial properties of benzamide derivatives, with some showing effective inhibition against bacterial strains such as Staphylococcus aureus.

Comparative Analysis Table

| Compound | IC50 (μM) | Activity Type | Target |

|---|---|---|---|

| This compound | TBD | Anticancer | MCF cell lines |

| Benzamide Derivative A | 25.72 ± 3.95 | Anticancer | Various cancer cell lines |

| Benzamide Derivative B | 0.062 | Antimicrobial | S. aureus |

| Benzamide Derivative C | 45.2 | Anticancer | U87 glioblastoma |

Q & A

Q. Table 1. Key Characterization Data for this compound

Q. Table 2. Biological Activity Comparison with Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.